Lipoxygenase Inhibition as a Primary Differentiating Pharmacological Feature Versus 21-Hydroxyprogesterone (DOC)
2beta,21-Dihydroxypregn-4-ene-3,20-dione is characterized in authoritative database records as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a property not attributed to the structurally simpler 21-hydroxyprogesterone (DOC, CAS 64-85-7), which is classified primarily as a mineralocorticoid receptor agonist and aldosterone precursor [1] [2]. The compound additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase—albeit to a lesser extent than its effect on lipoxygenase—indicating a multi-target enzyme inhibition profile that distinguishes it from DOC, whose primary pharmacological action is mediated through nuclear mineralocorticoid and glucocorticoid receptor binding rather than direct enzyme inhibition [1] [3]. The compound also exhibits antioxidant activity in fats and oils, a physicochemical property not reported for DOC [1]. Quantitative IC50 values for lipoxygenase inhibition by this specific compound are not publicly available in the indexed literature; however, the consistent attribution of 'potent' lipoxygenase inhibitory activity across independent database entries supports a qualitative differentiation from DOC that may be relevant for research programs targeting the arachidonic acid cascade.
| Evidence Dimension | Primary pharmacological mechanism |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase (weaker); antioxidant in fats/oils |
| Comparator Or Baseline | 11-Deoxycorticosterone (DOC, 21-hydroxyprogesterone): mineralocorticoid receptor agonist; no lipoxygenase inhibition reported; no reported antioxidant activity in fats/oils |
| Quantified Difference | Qualitative difference: distinct target engagement profile (enzyme inhibition vs. nuclear receptor agonism). Specific IC50 values for the target compound are not available in the indexed peer-reviewed literature. |
| Conditions | MeSH concept annotation derived from curated database entries (Medical University of Lublin); comparator DOC pharmacological profile from DrugBank and MeSH |
Why This Matters
For research programs targeting lipoxygenase-mediated inflammatory pathways, DOC cannot substitute for 2beta,21-dihydroxypregn-4-ene-3,20-dione because DOC lacks the requisite enzyme inhibition profile.
- [1] Medical University of Lublin – MeSH Concept Record M0014961. 2,21-Dihydroxypregn-4-ene-3,20-dione: potent lipoxygenase inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase; antioxidant in fats and oils. View Source
- [2] DrugBank. Deoxycorticosterone (DOC) – DB00721 / DB14003. Mineralocorticoid receptor agonist; precursor to aldosterone. No lipoxygenase inhibition annotated. View Source
- [3] MeSH Descriptor Data 2025. Desoxycorticosterone – 21-hydroxy-4-pregnene-3,20-dione. National Library of Medicine. View Source
